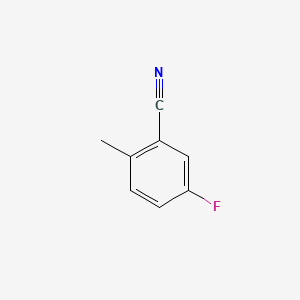

5-氟-2-甲基苯甲腈

描述

5-Fluoro-2-methylbenzonitrile (5F2MBN) is a compound of interest in various fields of chemistry and materials science due to its potential applications. The molecular structure and properties of 5F2MBN have been explored through computational methods, providing insights into its geometric parameters, vibrational spectra, and potential for non-linear optical applications .

Synthesis Analysis

The synthesis of compounds related to 5F2MBN involves several steps, including halogenation, nitrification, and coupling reactions. For instance, a precursor for PET radioligand [18F]SP203, which is structurally similar to 5F2MBN, was synthesized using a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Another related compound, 2-fluoro-5-nitrobenzonitrile, was prepared and reacted with various amines and amino acids . Additionally, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine through a series of reactions including fluorination and oxidation has been reported .

Molecular Structure Analysis

The molecular structure of 5F2MBN has been elucidated using Density Functional Theory (DFT) calculations. The equilibrium geometric structure, including bond lengths, bond angles, and dihedral angles, was predicted using various basis sets. X-ray crystallographic studies have confirmed the structure of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which features an intramolecular hydrogen bond .

Chemical Reactions Analysis

5F2MBN and its analogs undergo various chemical reactions. For example, 2-fluoro-5-nitrobenzonitrile reacts with amines and NH-heteroaromatic compounds to form derivatives that have been analyzed using proton magnetic resonance spectroscopy . The synthesis of 2,4-dibromo-5-fluorobenzonitrile, which can be used to synthesize intermediates of fluoroquinolones, involves an ammoxidation procedure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5F2MBN have been extensively studied using DFT. The recorded FT-IR and FT-Raman spectra were analyzed, and the molecule's stability was investigated through Natural Bond Orbital (NBO) analysis. The molecule exhibits non-linear optical (NLO) properties, such as frequency doubling and second harmonic generation (SHG), which were calculated using different basis sets. Thermodynamic properties, including entropy, enthalpy, Gibbs free energy, and heat capacity at elevated temperatures, were also calculated. The molecular electrostatic potential (MEP) derived charges were identified to further understand the electronic properties of the molecule .

科学研究应用

光谱和非线性光学研究

5-氟-2-甲基苯甲腈(5F2MLBN)因其光谱特性和非线性光学(NLO)应用而被广泛研究。Kumar 和 Raman(2017 年)使用实验和理论方法(包括密度泛函 HF 方法)研究了其分子原子结构、振动光谱和 NLO 性质。该研究提供了对该化合物分子几何结构、谐波振动频率、键合特征和光谱特性的宝贵见解(Kumar 和 Raman,2017 年)。

几何结构和振动分析

类似地,Ajaypraveenkumar、Raman 和 Sebastian(2017 年)使用密度泛函理论(DFT)对 5F2MLBN 的几何结构进行了详细分析。他们重点研究了键长、键角、二面角等参数,并通过 FT-IR 和 FT-拉曼光谱进行了振动分析。他们的研究还探讨了该分子的 NLO 性质和稳定性,为理解其结构和电子跃迁做出了重大贡献(Ajaypraveenkumar、Raman 和 Sebastian,2017 年)。

合成和工业应用

Min(2006 年)的另一项著名研究重点关注 3-氟-4-甲基苯甲腈的合成,该化合物与 5-氟-2-甲基苯甲腈密切相关。该研究强调了一种合成该化合物的实用方法,强调了其在开发新农药中的潜力。这项研究展示了此类化合物的工业应用和有效合成方法的重要性(Min,2006 年)。

分子几何和非线性光学活性

Suni、Prasad 和 Raman(2018 年)探索了 3-氟-4-甲基苯甲腈的优化分子几何结构和非线性光学活性。他们的工作利用量子化学计算和 DFT,提供了对该化合物的分子轨道、极化率、超极化率和热力学性质的见解。这项研究对于理解此类化合物的潜在 NLO 应用至关重要(Suni、Prasad 和 Raman,2018 年)。

安全和危害

未来方向

The future of 5-Fluoro-2-methylbenzonitrile seems promising. It is expected to have a sustained increase in size, value, or overall economic activity within the specific market . This growth may result from various factors, including increased consumer demand, technological advancements, favorable economic conditions, or effective marketing strategies .

属性

IUPAC Name |

5-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRODYNXELBTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335034 | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77532-79-7 | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzonitrile, and what insights did they provide?

A1: Researchers employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 5-fluoro-2-methylbenzonitrile [, ]. The FT-IR spectra were recorded in the 400–4000 cm-1 range, while the FT-Raman spectra were obtained between 50-3500 cm-1 []. These techniques provided valuable data on the molecule's vibrational modes, which were then compared to theoretical calculations for validation and deeper understanding of its structural properties.

Q2: How was computational chemistry utilized in the study of 5-fluoro-2-methylbenzonitrile?

A2: Density Functional Theory (DFT) calculations, specifically employing the HF method with various basis sets, were crucial in predicting the molecular geometry, harmonic vibrational frequencies, and bonding features of 5-fluoro-2-methylbenzonitrile [, ]. By comparing these theoretical results with experimental spectroscopic data, researchers could validate the accuracy of the computational models and gain a more comprehensive understanding of the molecule's structure and properties. This approach highlights the synergistic relationship between experimental and computational techniques in modern chemical research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)